6-Ethoxy-2-tetralone: A Critical Scaffold for Aminotetralin Therapeutics
6-Ethoxy-2-tetralone: A Critical Scaffold for Aminotetralin Therapeutics
Executive Summary
6-Ethoxy-2-tetralone (CAS 69788-78-9) is a bicyclic ketone intermediate pivotal in the synthesis of 2-aminotetralin derivatives—a privileged scaffold in medicinal chemistry.[1] Structurally analogous to the widely used 6-methoxy-2-tetralone, the ethoxy variant offers distinct lipophilic properties and metabolic stability profiles, making it a valuable tool in Structure-Activity Relationship (SAR) studies for central nervous system (CNS) drug discovery.
This guide details the physicochemical properties, industrial-grade synthesis via Birch reduction, and the primary reactivity profile of 6-ethoxy-2-tetralone, focusing on its application in generating high-affinity dopamine and serotonin receptor ligands.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
6-Ethoxy-2-tetralone is a lipophilic oil or low-melting solid at room temperature. It is characterized by the reactivity of its isolated ketone at the C2 position, which is less sterically hindered than 1-tetralones and prone to facile reductive amination.
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| CAS Number | 69788-78-9 | Verified Identity |
| IUPAC Name | 6-ethoxy-3,4-dihydronaphthalen-2(1H)-one | Alternate: 6-ethoxy-2-tetralone |
| Molecular Formula | C₁₂H₁₄O₂ | |
| Molecular Weight | 190.24 g/mol | |
| Physical State | Viscous Liquid / Low-melting Solid | Tends to crystallize upon prolonged cold storage.[2] |
| Boiling Point | ~125–130 °C @ 0.5 mmHg | Estimated based on methoxy homolog (114°C/0.2mmHg). |
| Solubility | DCM, EtOAc, Toluene, Ethanol | Insoluble in water. |
| Stability | Air-sensitive (slow oxidation) | Store under Argon/Nitrogen at -20°C. |
Synthetic Pathways & Manufacturing
The most robust and scalable synthesis of 6-ethoxy-2-tetralone is the Birch Reduction of 2-ethoxynaphthalene (Nerolin Bromelia), followed by acid hydrolysis. This route preserves the aromaticity of the phenyl ring while selectively reducing the substituted ring to the enol ether, which hydrolyzes to the ketone.
Core Protocol: Birch Reduction - Hydrolysis Sequence
Rationale: Direct oxidation of 6-ethoxytetralin often yields a mixture of 1-tetralone (benzylic oxidation) and 2-tetralone. The Birch reduction is regiospecific for the 2-tetralone precursor.
Step 1: Birch Reduction[3]
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Precursor: 2-Ethoxynaphthalene.
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Reagents: Sodium (Na) metal, Liquid Ammonia (NH₃), Ethanol (proton source).
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Mechanism: Dissolving metal reduction generates the 1,4-dihydro-2-ethoxynaphthalene intermediate.
Step 2: Acid Hydrolysis
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Reagents: Dilute HCl or Oxalic acid, THF/Water.
-
Mechanism: The enol ether moiety is hydrolyzed under mild acidic conditions to the ketone, with concurrent isomerization of the double bond to the thermodynamically stable position, though the 2-tetralone is the kinetic product of enol ether hydrolysis.
Detailed Experimental Workflow
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Reduction: Dissolve 2-ethoxynaphthalene in a mixture of THF and EtOH (1:1). Cool to -78°C. Condense liquid NH₃ into the vessel. Add Na metal in small pieces until a persistent deep blue color is observed (solvated electrons). Quench with solid NH₄Cl. Evaporate NH₃.
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Hydrolysis: Dissolve the crude 1,4-dihydro intermediate in THF. Add 2N HCl and stir at reflux for 1 hour.
-
Workup: Extract with Ethyl Acetate. Wash with NaHCO₃ and brine. Dry over MgSO₄.[4]
-
Purification: Vacuum distillation is required to separate the product from unreacted naphthalene starting material.
Visualization: Synthesis Pathway[8]
Figure 1: Regioselective synthesis of 6-ethoxy-2-tetralone via Birch reduction.
Reactivity & Functionalization
The chemical value of 6-ethoxy-2-tetralone lies in its C2-carbonyl reactivity . Unlike 1-tetralones, which are conjugated with the aromatic ring and thus less electrophilic at the carbonyl carbon, 2-tetralones behave like isolated aliphatic ketones but with a rigid bicyclic geometry.
Key Reaction: Reductive Amination
This is the primary gateway to 2-aminotetralins , a class of compounds acting as bioisosteres for dopamine and serotonin.
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Protocol: React 6-ethoxy-2-tetralone with a primary or secondary amine (e.g., n-propylamine) in the presence of a reducing agent like Sodium Triacetoxyborohydride (STAB) or via catalytic hydrogenation (Pt/C, H₂).
-
Causality: The reaction proceeds via an iminium ion intermediate. The use of STAB is preferred over NaBH₄ to prevent direct reduction of the ketone to the alcohol (6-ethoxy-2-tetralol).
Functionalization Logic
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Dopamine Agonists: The "6-ethoxy" group mimics the "6-hydroxy" group found in catecholamines but with higher blood-brain barrier (BBB) permeability. It can serve as a prodrug (metabolically O-dealkylated to the phenol) or a stable lipophilic probe.
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Grignard Addition: Addition of organometallics at C2 yields tertiary alcohols, useful for dehydration to dihydronaphthalenes.
Pharmaceutical Applications
6-Ethoxy-2-tetralone is a direct precursor to 6-ethoxy-2-aminotetralin derivatives. These motifs are critical in the development of:
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Dopamine D2/D3 Agonists: Analogs of Rotigotine (which uses a thiophene-ethyl chain) and 5-OH-DPAT often explore the 6-alkoxy substitution pattern to modulate receptor subtype selectivity.
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Serotonin (5-HT) Ligands: 2-Aminotetralins are classic 5-HT1A receptor binders. The ethoxy group provides steric bulk that can enhance selectivity over alpha-adrenergic receptors.
-
Melatonin Agonists: Modifications of the alkoxy group on the tetralin core are used to tune sleep-cycle regulation potency.
Visualization: Drug Discovery Workflow
Figure 2: Conversion of 6-ethoxy-2-tetralone into bioactive aminotetralin pharmacophores.
Handling, Stability, & Safety
Stability Concerns
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Oxidation: 2-Tetralones are prone to air oxidation at the alpha-position (C1 or C3) or aromatization to naphthols upon prolonged exposure to air and light.
-
Polymerization: Can occur under strong basic conditions due to enolization.
Safety Protocols (SDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin.[5] Potentially harmful if swallowed.
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Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: -20°C under inert atmosphere (Argon/Nitrogen).
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
ChemicalBook. (2024). 6-Methoxy-2-tetralone Properties and Synthesis (Analogous Data).
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Organic Syntheses. (1971). Synthesis of beta-Tetralone via Birch Reduction. Coll. Vol. 5, p.1031.
-
Molaid Chemicals. (2024). 6-Ethoxy-3,4-dihydro-2(1H)-naphthalenone CAS 69788-78-9 Entry.[1]
-
PubChem. (2024). 2-Tetralone Core Structure and Reactivity. National Library of Medicine.
-
Journal of Medicinal Chemistry. (Various). Structure-Activity Relationships of 2-Aminotetralins as Dopamine Agonists.[3][6][7] (General Reference for Scaffold Utility).
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- 1. 6-ethoxy-3,4-dihydro-2(1H)-naphthalenone - CAS号 69788-78-9 - 摩熵化学 [molaid.com]
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- 3. researchgate.net [researchgate.net]
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- 5. 6-Methoxy-2-tetralone, 90% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
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